2-Vinylbicyclo[2.2.1]heptane
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Overview
Description
2-Ethenylbicyclo[2.2.1]heptane, also known as 2-vinylbicyclo[2.2.1]heptane, is an organic compound with the molecular formula C₉H₁₄. It is a bicyclic compound that features a vinyl group attached to a bicyclo[2.2.1]heptane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenylbicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with ethylene to form the bicyclo[2.2.1]heptane skeleton, which can then be functionalized to introduce the vinyl group .
Industrial Production Methods
Industrial production of 2-ethenylbicyclo[2.2.1]heptane typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate the reaction and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
2-Ethenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents like hydrogen gas with a catalyst for reduction, and halogens or other electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products .
Major Products
Major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Ethenylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Some derivatives of 2-ethenylbicyclo[2.2.1]heptane are investigated for their potential therapeutic properties.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethenylbicyclo[2.2.1]heptane and its derivatives depends on the specific application and target. In chemical reactions, the vinyl group can act as a reactive site for various transformations. In biological systems, the compound’s structure allows it to interact with specific molecular targets, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ethenylbicyclo[2.2.1]heptane include:
Norbornene: A bicyclic compound with a similar structure but without the vinyl group.
Norbornadiene: A bicyclic compound with two double bonds in the bicyclo[2.2.1]heptane framework.
Bicyclo[2.2.1]heptane: The parent compound without any functional groups.
Uniqueness
2-Ethenylbicyclo[2.2.1]heptane is unique due to the presence of the vinyl group, which provides additional reactivity and potential for functionalization compared to its analogs. This makes it a valuable compound in synthetic chemistry and various applications .
Properties
CAS No. |
2146-39-6 |
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Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
2-ethenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h2,7-9H,1,3-6H2 |
InChI Key |
PFUYSXSIHCSVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC2CCC1C2 |
Origin of Product |
United States |
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